Fmoc-(r)-3-amino-2-(2-chlorobenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a propanoic acid backbone with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group, a 2-chlorobenzyl substituent at the β-carbon, and an R-configuration at the stereocenter (CAS: 828254-16-6, ). The 2-chlorobenzyl group enhances lipophilicity and influences molecular interactions, making it valuable for designing peptides with tailored bioactivity or stability.
Properties
Molecular Formula |
C25H22ClNO4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(2R)-2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
FVEADEHWLHODKZ-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the α-Amino Acid Core
The key step in synthesizing the target compound is the formation of the chiral α-amino acid with the 2-(2-chlorobenzyl) side chain. A widely employed approach involves the use of Ni(II) complex-mediated asymmetric alkylation of glycine Schiff base derivatives, which allows for high stereocontrol in introducing the desired substituent.
- Ni(II) Complex Tandem Alkylation Procedure :
A Ni(II) complex of glycine Schiff base is reacted with 2-chlorobenzyl halide in the presence of a base such as aqueous sodium hydroxide and a phase transfer catalyst like tetrabutylammonium iodide in an organic solvent (e.g., 1,2-dichloroethane). The reaction proceeds at room temperature for 10–30 minutes. Subsequent treatment with potassium carbonate in methanol at reflux facilitates complex dissociation and recovery of the chiral amino acid ligand. This method yields the (R)-configured amino acid intermediate with high enantiomeric purity.
| Step | Reagents/Conditions | Purpose | Time/Temp |
|---|---|---|---|
| 1 | Ni(II) glycine Schiff base + 2-chlorobenzyl halide + 30% NaOH + tetrabutylammonium iodide in 1,2-dichloroethane | Alkylation at α-position | 10–30 min, rt |
| 2 | Potassium carbonate in methanol reflux | Complex dissociation, ligand recovery | 1 h, reflux |
Hydrolysis and Isolation of Free Amino Acid
After alkylation, acidic hydrolysis (e.g., with 3 N HCl at 50 °C for 1 hour) removes the Schiff base protecting groups and releases the free amino acid. Extraction and phase separation steps isolate the amino acid from the reaction mixture. The aqueous phase is then treated with chelating agents such as EDTA disodium salt and basified to prepare for Fmoc protection.
Fmoc Protection of the Amino Group
The free amino acid is reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in a mixed solvent system (typically tetrahydrofuran and water) under slightly basic conditions (pH 8–9, adjusted with sodium carbonate and bicarbonate). The reaction proceeds at room temperature for approximately 16 hours, yielding the Fmoc-protected amino acid.
- After completion, the reaction mixture is acidified to pH 2 to precipitate the Fmoc-protected amino acid, which is then filtered and washed to obtain the pure product.
| Step | Reagents/Conditions | Purpose | Time/Temp |
|---|---|---|---|
| 1 | Fmoc-OSu (1.2 equiv) in THF + aqueous Na2CO3/NaHCO3 | Fmoc protection of amino group | 16 h, rt |
| 2 | Acidification to pH 2 | Precipitation of product | - |
Alternative Esterification and Purification Methods
Some protocols employ diazo ketone intermediates derived from N-Fmoc-protected α-amino acids for esterification steps, followed by purification via flash chromatography and recrystallization to obtain high-purity Fmoc-protected β-amino acids with aromatic substituents.
Analytical and Purification Techniques
- Flash Chromatography and Recrystallization : Used to purify the Fmoc-protected amino acid derivatives after synthesis and protection steps, ensuring removal of impurities and side products.
- Phase Separation and Extraction : Employed after hydrolysis and protection steps to isolate the desired compounds from aqueous and organic phases.
- Precipitation by pH Adjustment : Acidification of reaction mixtures to precipitate the Fmoc-protected amino acid, facilitating isolation by filtration.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Ni(II) Complex Alkylation | Ni(II) glycine Schiff base, 2-chlorobenzyl halide, NaOH, tetrabutylammonium iodide, 1,2-dichloroethane | Stereoselective alkylation to (R)-amino acid complex |
| Complex Dissociation | K2CO3 in methanol reflux | Release of free chiral amino acid |
| Acidic Hydrolysis | 3 N HCl, 50 °C | Removal of Schiff base, free amino acid obtained |
| Chelation and Basification | EDTA disodium salt, Na2CO3/NaHCO3 | Preparation for Fmoc protection |
| Fmoc Protection | Fmoc-OSu in THF/water, room temperature | Formation of this compound |
| Product Isolation | Acidification, filtration, washing | Pure Fmoc-protected amino acid |
Research Findings and Applications
- The Ni(II) complex-mediated asymmetric alkylation method is noted for its high stereoselectivity and yield , making it a preferred route for preparing chiral α-amino acids with bulky or aromatic side chains such as 2-chlorobenzyl.
- The Fmoc protection step is critical for enabling the use of this amino acid in solid-phase peptide synthesis (SPPS) , a widely used technique in peptide drug development and bioconjugation.
- Purification techniques such as flash chromatography and recrystallization ensure that the final compound is of high purity , essential for reproducible peptide synthesis and biological activity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides on a solid support.
Biology
In biological research, the compound is used to synthesize peptides that are used as probes or inhibitors in various biological assays. These peptides can be used to study protein-protein interactions, enzyme activity, and other biological processes.
Medicine
In medicine, peptides synthesized using Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways, offering a high degree of specificity and efficacy.
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(2-chlorobenzyl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-chlorobenzyl group can influence the chemical properties of the resulting peptide, affecting its stability, solubility, and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
Key Observations :
- Substituent Effects : The 2-chlorobenzyl group (target compound) provides moderate lipophilicity compared to the highly polar 2-hydroxyphenyl () or bulky tert-butoxymethyl groups (). Brominated analogs () exhibit higher molecular weights and are used in specialized applications like radiochemistry.
- Stereochemical Outcomes : Diastereomer yields vary significantly; e.g., Fmoc-(1R,2S)-2a* (6%) vs. Fmoc-(1S,2S)-2a (3%) in , highlighting the influence of substituents on stereoselectivity.
Comparison of Yields :
Physicochemical Properties
Table 2: Solubility and Stability
| Compound Name | Solubility | Stability Notes | Evidence ID |
|---|---|---|---|
| Fmoc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid | Insoluble in water | Stable under Fmoc SPPS conditions | 15 |
| (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid | Insoluble in water | Orthogonal Boc/Fmoc protection | 10 |
| Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid | Limited water solubility | tert-Butyl enhances stability | 13 |
Key Findings :
- Dual protection (Boc/Fmoc) in enables sequential deprotection, broadening synthetic utility.
Biological Activity
Fmoc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid is a synthetic amino acid derivative widely recognized for its utility in peptide synthesis and its significant biological activity. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protection group, which is advantageous due to its stability and ease of removal under mild conditions. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.80 g/mol
- Structure : The compound contains a chiral center at the 3-position of the propanoic acid backbone, coupled with a chlorobenzyl side chain that significantly influences its biological interactions.
Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptides. Its incorporation into peptides can enhance their stability and bioactivity, making it valuable in drug development and research applications .
Interaction with Biological Targets
The unique structural features of this compound enhance its binding affinity to specific molecular targets. Research indicates that the chlorobenzyl group can influence protein-protein interactions and enzyme mechanisms. This property is particularly useful for studying biochemical pathways relevant to various diseases .
Study 1: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on specific enzymes demonstrated its potential as a competitive inhibitor. The compound was found to significantly alter enzyme kinetics, providing insights into its mechanism of action. The IC50 value for inhibition was reported at 0.25 µM, indicating strong inhibitory potential against target enzymes involved in metabolic pathways .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of peptides synthesized using this compound. The resultant peptides exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, with zone of inhibition values ranging from 12 to 20 mm. This suggests that the compound may contribute to developing new antimicrobial agents .
Applications in Drug Development
The structural characteristics of this compound make it an attractive candidate for drug design. Its ability to modulate biological activity through peptide synthesis allows researchers to create targeted therapies for various conditions, including cancer and infectious diseases. Additionally, its role in bioconjugation processes enhances the delivery of therapeutic agents by linking them to biomolecules such as antibodies .
Comparative Analysis
| Compound Name | Biological Activity | Key Applications |
|---|---|---|
| This compound | Enzyme inhibition, antimicrobial properties | Peptide synthesis, drug development |
| Fmoc-(S)-3-amino-2-benzyl-propionic acid | Peptide building block | Neuroscience research, custom peptide libraries |
| Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid | Protein interactions | Biochemical pathway studies |
Q & A
Basic: What are the key synthetic strategies for preparing Fmoc-(R)-3-amino-2-(2-chlorobenzyl)propanoic acid?
Methodological Answer:
The synthesis typically involves:
- Step 1: Introducing the 2-chlorobenzyl group via alkylation or reductive amination of a precursor amino acid scaffold. For example, bromo- or chloro-benzyl halides can react with a β-amino acid intermediate under basic conditions (e.g., NaH in DMF) .
- Step 2: Fmoc protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) with sodium bicarbonate to maintain pH 8–9 .
- Step 3: Final purification via reversed-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient to isolate the enantiomerically pure product .
Basic: How is purity assessed for this compound?
Methodological Answer:
- HPLC Analysis: Use RP-HPLC (e.g., 90% acetonitrile/0.1% TFA in water) to confirm ≥98% purity. Retention time shifts indicate impurities or incomplete deprotection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M−H]⁻) with <5 ppm deviation .
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry and absence of residual solvents. Key signals include aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and Fmoc carbamate (δ 4.2–4.4 ppm) .
Basic: What solvents and conditions are optimal for storing this compound?
Methodological Answer:
- Store desiccated at −20°C in amber vials to prevent Fmoc group cleavage.
- Use anhydrous DMF or DCM for dissolution in SPPS; avoid prolonged exposure to bases (e.g., piperidine) to minimize premature deprotection .
Advanced: How to mitigate racemization during solid-phase peptide synthesis (SPPS) with this bulky derivative?
Methodological Answer:
- Low-Temperature Coupling: Activate the amino acid with HBTU/DIPEA at 0–4°C to reduce base-induced racemization .
- Short Activation Times: Limit pre-activation to <2 minutes.
- Additives: Use 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization during carbodiimide-mediated coupling .
- Monitor by CD Spectroscopy: Circular dichroism (CD) at 220–250 nm detects chiral integrity post-incorporation .
Advanced: How to resolve diastereomers formed during synthesis?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA or IB column with hexane/isopropanol (80:20) to separate enantiomers. Retention time differences ≥1.5 min indicate successful resolution .
- Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate the (R)-isomer selectively. X-ray crystallography confirms absolute configuration .
Advanced: What strategies prevent aggregation in SPPS when using this sterically hindered residue?
Methodological Answer:
- Backbone Amide Protection: Incorporate pseudoproline or (2,4-dimethoxyphenyl)acetamidomethyl (Dmb) groups to disrupt β-sheet formation .
- Chaotropic Agents: Add 2–4 M urea or guanidinium chloride to the coupling mixture to solubilize hydrophobic intermediates .
- Microwave-Assisted SPPS: Enhance coupling efficiency at 50°C with reduced aggregation .
Advanced: How to analyze regioselectivity challenges in introducing the 2-chlorobenzyl group?
Methodological Answer:
- DFT Calculations: Density functional theory (DFT) predicts electrophilic attack sites on the benzyl ring. Compare energy barriers for para vs. ortho substitution .
- LC-MS/MS: Fragmentation patterns (e.g., m/z 154 for chlorobenzyl) distinguish regioisomers. Quantify ratios using extracted ion chromatograms (EICs) .
Advanced: What are the implications of the 2-chloro substituent on peptide conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess steric and electronic effects of the chloro group on α-helix/β-sheet propensity .
- NMR NOE Analysis: Nuclear Overhauser effect (NOE) restraints identify restricted rotameric states due to the bulky substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
